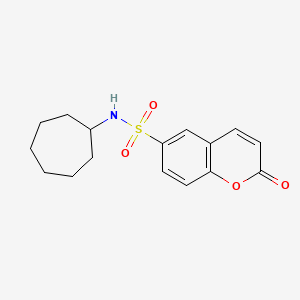

N-cycloheptyl-2-oxo-2H-chromene-6-sulfonamide

Description

Properties

IUPAC Name |

N-cycloheptyl-2-oxochromene-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S/c18-16-10-7-12-11-14(8-9-15(12)21-16)22(19,20)17-13-5-3-1-2-4-6-13/h7-11,13,17H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRVVOLHEYBTLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-2-oxo-2H-chromene-6-sulfonamide typically involves the reaction of chromen-2-one derivatives with cycloheptylamine and sulfonyl chloride. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-cycloheptyl-2-oxo-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

Antibacterial Activity

N-cycloheptyl-2-oxo-2H-chromene-6-sulfonamide has been evaluated for its antibacterial properties against various gram-positive and gram-negative bacteria. A study synthesized several coumarin derivatives, including this compound, and assessed their efficacy.

Case Study: Antibacterial Evaluation

The antibacterial activity was determined using zones of inhibition measured in millimeters (mm) against selected bacterial strains. The following table summarizes the results:

| Compound | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa |

|---|---|---|---|---|

| SC-1 | 18 | 18 | 19 | 21 |

| SC-6 | 11 | 22 | 23 | 17 |

| SC-7 | 12 | 19 | 28 | 17 |

| SC-9 | 23 | 16 | 16 | 18 |

The compound SC-6 (N-cycloheptyl derivative) exhibited notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

Anti-Diabetic Potential

Recent research has highlighted the anti-diabetic properties of derivatives related to this compound. A series of chromene derivatives were synthesized and evaluated for their inhibitory effects on key enzymes involved in carbohydrate metabolism.

Case Study: Enzyme Inhibition

The derivatives were tested for their ability to inhibit α-amylase and α-glucosidase, crucial enzymes in glucose absorption. The results are summarized in the following table:

| Derivative | α-Amylase IC50 (μM) | α-Glucosidase IC50 (μg/mL) |

|---|---|---|

| Compound 2 | 1.76 ± 0.01 | 0.548 ± 0.02 |

| Compound 9 | 1.08 ± 0.02 | 2.44 ± 0.09 |

| Acarbose | 0.43 ± 0.01 | 0.604 ± 0.02 |

The compounds demonstrated significant inhibitory activity, with some derivatives showing IC50 values lower than the standard drug Acarbose, indicating their potential as anti-diabetic agents .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with target enzymes like α-amylase and α-glucosidase. These studies revealed favorable binding energies and interactions that support the observed biological activities.

Safety Profile and Drug-Likeness

The safety profile of this compound has been assessed through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, which indicated acceptable ranges for oral bioavailability and a favorable toxicity profile, making it a promising candidate for further development .

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation. The compound may also interact with cellular receptors and signaling pathways, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Enzyme Inhibition Profiles

- BRD4 Inhibition: Cyclohexyl and cyclopentyl derivatives (compounds 2 and 3, Table 1) demonstrated potent BRD4 inhibitory activity, with IC50 values in the low micromolar range. The cycloheptyl analogue’s activity remains unstudied but could exhibit similar or reduced potency due to steric effects .

- Antidiabetic Activity: 3-Cyano-2-imino derivatives (e.g., compound from ) showed significant α-amylase inhibition (IC50 ~12 µM), highlighting the role of functional group diversification in targeting metabolic enzymes .

Antiproliferative Effects

Coumarin-sulfonamide hybrids with aromatic substituents (e.g., 4-acetylphenyl) exhibited apoptotic activity in cancer cell lines (e.g., MCF-7, IC50 ~8 µM).

Biological Activity

N-cycloheptyl-2-oxo-2H-chromene-6-sulfonamide is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of oncology and microbiology. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Biological Activity

This compound exhibits significant antibacterial and anticancer properties. The sulfonamide group in its structure plays a crucial role in its biological effects, allowing it to interact with various molecular targets within cells.

Antibacterial Activity

The compound has been shown to inhibit bacterial growth, making it a candidate for further studies aimed at developing new antibacterial agents. The mechanism involves the inhibition of essential enzymes in bacteria, disrupting their metabolic processes and leading to cell death.

Anticancer Activity

Research indicates that this compound has cytotoxic effects against various cancer cell lines, including leukemia, colon, prostate, and melanoma. The compound induces apoptosis in cancer cells through several signaling pathways, potentially involving the upregulation of pro-apoptotic factors like P53 and BAX while downregulating anti-apoptotic factors like BCL-2 .

The biological activity of this compound can be attributed to its structural features:

- Sulfonamide Group : Mimics natural substrates to inhibit enzyme activity.

- Cycloheptyl Ring : Enhances lipophilicity, improving membrane permeability and interaction with cellular targets.

The compound's ability to disrupt essential biological processes makes it a promising candidate for drug development.

Study 1: Cytotoxicity Assessment

A study utilized the MTT assay to evaluate the cytotoxicity of this compound against several cancer cell lines. The results demonstrated selective cytotoxicity towards human breast cancer (MCF-7) and colon cancer (HCT116) cells:

| Cell Line | IC50 (µM) | % Cell Death at 100 µM |

|---|---|---|

| MCF-7 | 8.5 | 70 |

| HCT116 | 10.3 | 65 |

| HepG2 | 25.0 | 30 |

This indicates that the compound is particularly effective against specific cancer types while exhibiting lower toxicity towards normal cells .

Study 2: Antibacterial Evaluation

In another study focusing on antibacterial properties, this compound was tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These results highlight the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Anticancer Activity | Antibacterial Activity | Unique Features |

|---|---|---|---|

| N-cyclohexyl-2-oxo-2H-chromene-6-sulfonamide | Moderate | High | Cycloheptyl enhances lipophilicity |

| N-(4-bromophenyl)-2-oxo-2H-chromene-6-sulfonamide | High | Moderate | Bromine substitution affects reactivity |

| 6-chloro-N-cyclohexyl-2-oxo-2H-chromene-3-carboxamide | Low | Moderate | Carboxamide functionality alters activity |

N-cycloheptyl's unique combination of functional groups contributes to its enhanced pharmacological profile.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-cycloheptyl-2-oxo-2H-chromene-6-sulfonamide, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the chromen-2-one core via condensation of substituted salicylaldehydes with β-ketoesters under basic conditions. Sulfonamide introduction is achieved by reacting the sulfonyl chloride derivative with cycloheptylamine. Key parameters include temperature control (e.g., reflux in phosphoryl oxychloride), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios to minimize side products. Purification often employs silica gel chromatography or recrystallization .

Q. Which analytical techniques are critical for characterizing This compound and verifying its purity?

- Methodology :

- NMR spectroscopy (¹H/¹³C) confirms substituent positions and hydrogen bonding patterns.

- Mass spectrometry (MS) validates molecular weight and fragmentation pathways.

- X-ray crystallography (using SHELXL for refinement) resolves bond lengths/angles and supramolecular interactions .

- HPLC ensures purity (>95%) by detecting trace impurities.

Q. How can researchers optimize the purification of intermediates during synthesis?

- Methodology : Use gradient elution in column chromatography (silica gel, hexane/ethyl acetate mixtures) to separate polar intermediates. For crystalline intermediates, solvent screening (e.g., ethanol/water mixtures) improves yield. TLC monitoring at each step reduces side-product formation .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for This compound in biological assays?

- Methodology :

- Substituent variation : Modify the cycloheptyl group or sulfonamide moiety to assess effects on bioactivity (e.g., antimicrobial or anticancer properties).

- Assay design : Use enzyme inhibition assays (e.g., kinase targets) with IC₅₀ determination. Cross-validate with cell-based viability assays (MTT/WST-1).

- Data interpretation : Compare electronic (Hammett constants) and steric parameters to activity trends .

Q. How do hydrogen bonding and crystal packing influence the stability and reactivity of this compound?

- Methodology :

- Graph set analysis (Etter’s rules) identifies recurrent hydrogen-bonding motifs (e.g., R₂²(8) rings).

- SHELXL refinement of X-ray data quantifies intermolecular interactions (e.g., N–H···O bonds).

- Thermogravimetric analysis (TGA) correlates packing efficiency with thermal stability .

Q. What experimental approaches resolve contradictions in metabolic stability data across different in vitro models?

- Methodology :

- Liver microsome assays : Compare species-specific CYP450 metabolism (human vs. rodent).

- Computational modeling : Use docking (AutoDock) to predict binding to metabolic enzymes.

- Cross-validation : Pair HPLC-MS metabolite profiling with kinetic solubility assays to identify confounding factors (e.g., solubility-limited bioavailability) .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodology :

- Molecular docking : Use Schrödinger Suite or AutoDock Vina to simulate binding to target proteins (e.g., kinases).

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR models : Corrogate electronic descriptors (HOMO/LUMO) with experimental IC₅₀ values .

Q. What statistical methods are appropriate for handling contradictory data in dose-response studies?

- Methodology :

- Bland-Altman plots identify systematic biases between assays.

- Multivariate regression accounts for covariates (e.g., cell line heterogeneity).

- Bayesian hierarchical modeling integrates prior data to refine EC₅₀ estimates.

- Replication : Repeat assays under standardized conditions (e.g., ATP levels in viability assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.